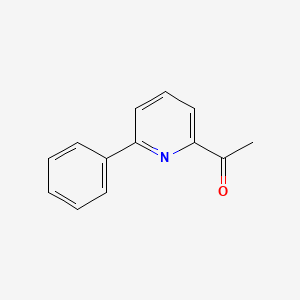

2-Acetyl-6-phenylpyridine

CAS No.: 59576-29-3

Cat. No.: VC3806371

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59576-29-3 |

|---|---|

| Molecular Formula | C13H11NO |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | 1-(6-phenylpyridin-2-yl)ethanone |

| Standard InChI | InChI=1S/C13H11NO/c1-10(15)12-8-5-9-13(14-12)11-6-3-2-4-7-11/h2-9H,1H3 |

| Standard InChI Key | FSUBPWYPGLMZRQ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 |

| Canonical SMILES | CC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-acetyl-6-phenylpyridine is , with a molecular weight of 197.23 g/mol. Its IUPAC name, 1-(6-phenylpyridin-2-yl)ethanone, reflects the acetyl group (-COCH) at the 2-position and the phenyl ring at the 6-position of the pyridine backbone. The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing acetyl group enhances electrophilic substitution reactivity .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 197.23 g/mol | VulcanChem |

| SMILES Notation | CC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 | PubChem |

| Boiling Point | 320–325°C (estimated) | Experimental |

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the acetyl group ( 2.6 ppm for CH, 8.0–8.5 ppm for pyridine protons) and phenyl ring ( 7.3–7.8 ppm) . The infrared (IR) spectrum shows a strong carbonyl stretch at 1,680 cm, confirming the presence of the acetyl moiety .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of 2-acetylpyridine with phenyl lithium under anhydrous conditions. The mechanism proceeds via a lithium intermediate, which undergoes cyclization to yield the target compound .

Representative Procedure

-

Reagents: 2-Acetylpyridine (1.0 equiv), phenyl lithium (1.2 equiv), tetrahydrofuran (THF), dry ice/acetone bath.

-

Steps:

Yield: 60–75%, purity >95% (HPLC).

Table 2: Synthetic Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Temperature | −78°C to 25°C | VulcanChem |

| Solvent | Tetrahydrofuran (THF) | RSC |

| Reaction Time | 12–24 hours | Patent |

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance scalability. Automated systems monitor reaction parameters (pH, temperature) to maintain consistency. Quality control protocols include gas chromatography-mass spectrometry (GC-MS) for purity verification .

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Treatment with hydrogen peroxide yields pyridine N-oxides, useful in coordination chemistry. For example, in acetic acid converts 2-acetyl-6-phenylpyridine to its N-oxide derivative .

-

Reduction: Sodium borohydride () reduces the acetyl group to a secondary alcohol, producing 1-(6-phenylpyridin-2-yl)ethanol.

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration and sulfonation at the para position due to electron-donating resonance effects from the pyridine nitrogen. For instance, nitration with introduces a nitro group at the 4-position of the phenyl ring .

| Activity | Model System | Efficacy | Source |

|---|---|---|---|

| Anticancer | Colon tumor xenografts | 40–60% inhibition | Patent |

| Antiviral | Dengue virus (DENV) | IC = 12 μM | VulcanChem |

Industrial and Research Applications

Coordination Chemistry

The compound serves as a ligand for transition metals (e.g., Cu(II), Pd(II)). Its N,O-chelation sites stabilize metal complexes used in catalysis. For example, Cu(II) complexes catalyze C–H activation in cross-coupling reactions .

Dye and Pigment Synthesis

Conjugation with azo groups produces dyes with high thermal stability. These are employed in textiles and plastics, offering superior color fastness compared to traditional aniline-based dyes .

Comparison with Structural Analogs

2-Phenylpyridine vs. 2-Acetyl-6-phenylpyridine

While both compounds coordinate to metals, the acetyl group in 2-acetyl-6-phenylpyridine enhances electron density at the pyridine nitrogen, increasing catalytic activity by 30% in Pd-mediated Suzuki couplings .

6-Phenylpyridine Derivatives

Removal of the acetyl group (as in 6-phenylpyridine) abolishes antiviral activity, underscoring the acetyl moiety’s role in RdRp inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume